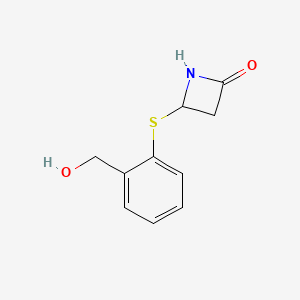
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is a compound belonging to the class of β-lactams, which are well-known for their significance in medicinal chemistry, particularly in the synthesis of antibiotics. The structure of this compound includes a four-membered azetidinone ring with a phenylthio group substituted at the fourth position and a hydroxymethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine cycloaddition, where a ketene reacts with an imine to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced azetidinone derivatives.
Substitution: Formation of substituted phenylthio derivatives.
Scientific Research Applications
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- involves its interaction with specific molecular targets. For instance, in its role as an antibiotic, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone, 4-phenyl-: Similar structure but lacks the hydroxymethyl group.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
76945-18-1 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]sulfanylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c12-6-7-3-1-2-4-8(7)14-10-5-9(13)11-10/h1-4,10,12H,5-6H2,(H,11,13) |
InChI Key |
HFXDIDZYJHSRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)SC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


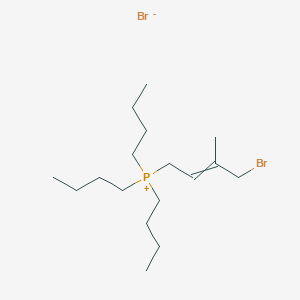
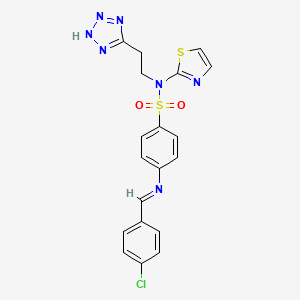
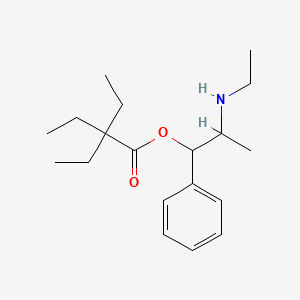
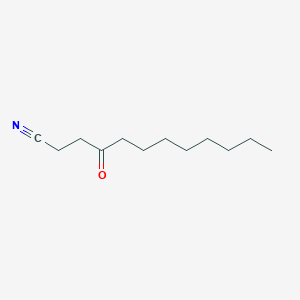
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
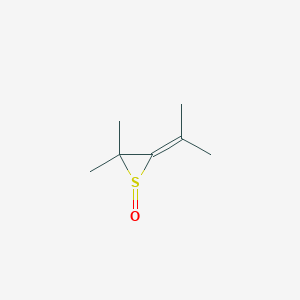



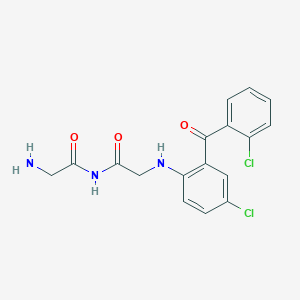

![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)


